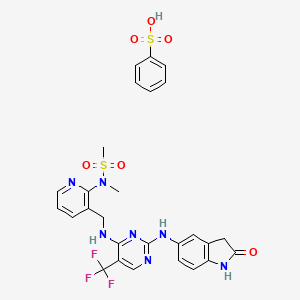

PF-562271 besylate

Overview

Description

PF-562271 Besylate is the benzenesulfonate salt of PF-562271 . It is a potent, ATP-competitive, reversible inhibitor of FAK with an IC50 of 1.5 nM . It is approximately 10-fold less potent for Pyk2 than FAK and has over 100-fold selectivity against other protein kinases, except for some CDKs .

Molecular Structure Analysis

The molecular structure of this compound is C27H26F3N7O6S2 with a molecular weight of 665.66 . It is the benzenesulfonate salt of PF-562271 .Chemical Reactions Analysis

This compound is a potent ATP-competitive, reversible inhibitor of FAK and Pyk2 kinase . It has an IC50 of 1.5 nM and 13 nM, respectively . It is a 30- to 120-nM (15.2 to 60.1 ng/mL) inhibitor of cdk2/E, cdk5/p35, cdk1/B, and cdk3/E in recombinant enzyme assays . PF-562271 blocks bFGF-stimulated blood vessel angiogenesis as performed in chicken chorioallantoic membrane assays .Physical And Chemical Properties Analysis

This compound is the benzenesulfonate salt of PF-562271 . It has a molecular weight of 665.66 and a molecular formula of C27H26F3N7O6S2 .In Vivo

In vivo studies of PF-562271 besylate have been conducted in mice, rats, and rabbits. In mice, this compound has been shown to reduce inflammation in a model of acute lung injury and to inhibit tumor growth in a model of gastric cancer. In rats, this compound has been shown to reduce hyperglycemia in a model of type 2 diabetes and to reduce the progression of atherosclerosis in a model of coronary artery disease. In rabbits, this compound has been shown to reduce inflammation in a model of rheumatoid arthritis.

In Vitro

In vitro studies of PF-562271 besylate have been conducted in a variety of cell lines, including human umbilical vein endothelial cells, human monocytic THP-1 cells, and human peripheral blood mononuclear cells. In these cell lines, this compound has been shown to inhibit the proliferation of tumor cells, to reduce inflammation, and to inhibit the adhesion of leukocytes to the endothelium.

Mechanism of Action

Target of Action

PF-562271 besylate, also known as PF-00562271, is a potent, ATP-competitive, and reversible inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2) . These kinases play a vital role in many oncogenic pathways .

Mode of Action

This compound binds to the ATP binding site of FAK and forms hydrogen bonds with the main chain atoms in the kinase hinge region . This interaction inhibits the phosphorylation of FAK, thereby inhibiting its activity . The compound has an IC50 of 1.5 nM for FAK and 13 nM for Pyk2 .

Biochemical Pathways

The inhibition of FAK and Pyk2 by this compound affects several biochemical pathways. It has been shown to inhibit cell adhesion, migration, and proliferation processes through FAK and/or FAK mediated cell cycle arrest . In addition, it has been found to block bFGF-stimulated angiogenesis in chick embryo chorioallantoic membrane .

Pharmacokinetics

It is known that the compound is orally bioavailable , suggesting that it can be absorbed in the gastrointestinal tract and distributed throughout the body.

Result of Action

This compound has demonstrated significant anti-cancer effects. It has been shown to inhibit the migration and proliferation of high-grade serous ovarian cancer cells . Additionally, it has been found to cause G1 phase cell cycle arrest in PC3-M cells . In animal models, this compound has been shown to significantly reduce tumor size and invasive margins, induce apoptosis, and increase survival rates .

Biological Activity

PF-562271 besylate has been shown to have a variety of biological activities, including anti-inflammatory, anti-angiogenic, and anti-tumor activities. In addition, this compound has been shown to inhibit the proliferation of tumor cells, to reduce inflammation, and to inhibit the adhesion of leukocytes to the endothelium.

Biochemical and Physiological Effects

This compound has been shown to reduce the activity of several cytokines, including TNF-α, IL-1β, and IL-6. In addition, this compound has been shown to reduce the expression of several pro-inflammatory genes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Advantages and Limitations for Lab Experiments

The main advantage of using PF-562271 besylate in laboratory experiments is its potency and selectivity for this compound. In addition, this compound has been shown to have a variety of biological activities, including anti-inflammatory, anti-angiogenic, and anti-tumor activities. The main limitation of using this compound in laboratory experiments is its cost, as it is a novel drug that is currently undergoing clinical trials.

Future Directions

The potential therapeutic value of PF-562271 besylate is currently being investigated in a variety of diseases, including type 2 diabetes, obesity, cancer, and autoimmune disorders. In addition, further research is needed to explore the potential of this compound in other diseases, such as cardiovascular disease, neurodegenerative diseases, and chronic inflammatory diseases. Furthermore, further research is needed to investigate the long-term safety and efficacy of this compound. Additionally, research is needed to explore the potential of this compound as an adjuvant therapy in combination with other drugs. Finally, further research is needed to investigate the potential of this compound as an adjuvant therapy in combination with other therapies, such as lifestyle interventions and dietary modifications.

Safety and Hazards

PF-562271 Besylate is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . In combustion, it may emit toxic fumes .

Biochemical Analysis

Biochemical Properties

PF-562271 besylate plays a crucial role in biochemical reactions by inhibiting the activity of FAK and Pyk2. FAK and Pyk2 are non-receptor tyrosine kinases involved in various cellular processes, including cell adhesion, migration, proliferation, and survival. This compound binds to the ATP-binding site of these kinases, preventing their phosphorylation and subsequent activation. This inhibition disrupts downstream signaling pathways, leading to reduced cell migration and invasion .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In high-grade serous ovarian cancer cells, this compound inhibits cell adhesion, migration, and proliferation by reducing p-FAK expression and decreasing focal adhesion surface area. Additionally, it induces cell senescence through G1 phase cell cycle arrest mediated by DNA replication inhibition . In glioblastoma cells, this compound enhances the effect of temozolomide, leading to reduced cell viability, invasion, and increased apoptosis .

Molecular Mechanism

At the molecular level, this compound inhibits FAK and Pyk2 by binding to their ATP-binding sites, forming hydrogen bonds with the kinase hinge region. This binding prevents the phosphorylation of FAK and Pyk2, thereby inhibiting their kinase activity. The inhibition of FAK and Pyk2 disrupts downstream signaling pathways, including the AKT/mTOR pathway, leading to reduced cell proliferation and migration .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to be both time and dose-dependent. In glioblastoma-bearing mice, this compound inhibits FAK phosphorylation in a time-dependent manner, with significant inhibition observed at 6 hours post-treatment . Long-term studies have shown that this compound can effectively inhibit tumor growth and induce apoptosis in various cancer models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In glioblastoma models, a dose of 50 mg/kg administered orally once daily significantly reduces tumor size and invasive margins, increases apoptosis, and improves survival rates . In other cancer models, doses ranging from 25 to 50 mg/kg have been shown to inhibit tumor growth without causing significant toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways that regulate cell proliferation and survival. By inhibiting FAK and Pyk2, this compound disrupts the AKT/mTOR pathway, leading to reduced cell growth and increased apoptosis. This compound also affects the phosphorylation of various downstream targets, further modulating cellular metabolism and signaling .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It binds to the ATP-binding sites of FAK and Pyk2, localizing primarily to the cytoplasm where these kinases are active. The compound’s distribution is influenced by its solubility and binding affinity to cellular proteins .

Subcellular Localization

This compound primarily localizes to the cytoplasm, where it exerts its inhibitory effects on FAK and Pyk2. The compound’s localization is facilitated by its ability to bind to the ATP-binding sites of these kinases, preventing their activation and subsequent signaling. This subcellular localization is crucial for its effectiveness in inhibiting cell migration and proliferation .

properties

IUPAC Name |

benzenesulfonic acid;N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F3N7O3S.C6H6O3S/c1-31(35(2,33)34)19-12(4-3-7-25-19)10-26-18-15(21(22,23)24)11-27-20(30-18)28-14-5-6-16-13(8-14)9-17(32)29-16;7-10(8,9)6-4-2-1-3-5-6/h3-8,11H,9-10H2,1-2H3,(H,29,32)(H2,26,27,28,30);1-5H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKLWTLXTOVZFAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C=CC=N1)CNC2=NC(=NC=C2C(F)(F)F)NC3=CC4=C(C=C3)NC(=O)C4)S(=O)(=O)C.C1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26F3N7O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40240064 | |

| Record name | PF 562271 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40240064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

665.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

939791-38-5 | |

| Record name | Methanesulfonamide, N-[3-[[[2-[(2,3-dihydro-2-oxo-1H-indol-5-yl)amino]-5-(trifluoromethyl)-4-pyrimidinyl]amino]methyl]-2-pyridinyl]-N-methyl-, benzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939791-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PF 562271 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0939791385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF 562271 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40240064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-562271 BESILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FK2M84H8UI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

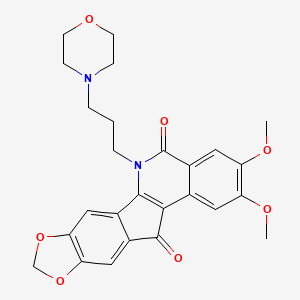

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

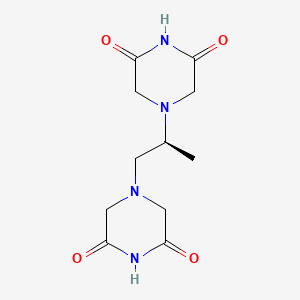

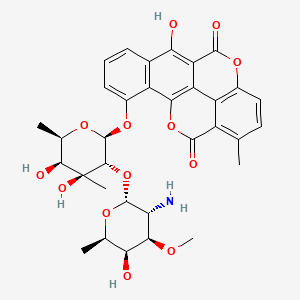

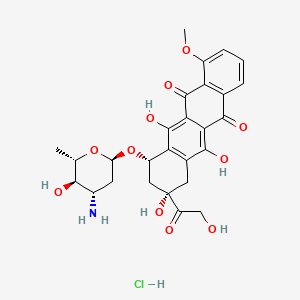

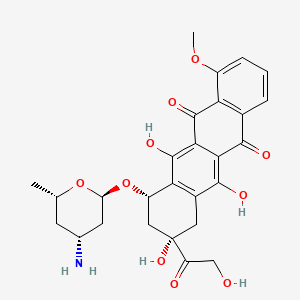

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-6-(4-((4-Ethylpiperazin-1-yl)methyl)phenyl)-N-(1-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1684443.png)

![(3R,4R)-4-Amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol](/img/structure/B1684447.png)